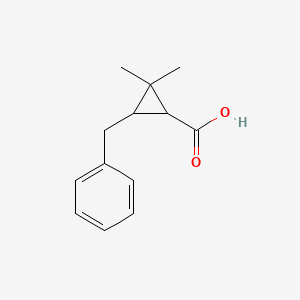

3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC16527530

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O2 |

|---|---|

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | 3-benzyl-2,2-dimethylcyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C13H16O2/c1-13(2)10(11(13)12(14)15)8-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3,(H,14,15) |

| Standard InChI Key | QWCPMBHJVWJXSZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(C1C(=O)O)CC2=CC=CC=C2)C |

Introduction

Structural and Stereochemical Analysis

Cyclopropane Core and Substituent Configuration

The molecular architecture of 3-benzyl-2,2-dimethylcyclopropane-1-carboxylic acid centers on a three-membered cyclopropane ring, which introduces substantial ring strain and influences both reactivity and stability. The carboxylic acid functional group at position 1 enhances polarity and enables hydrogen bonding, while the two methyl groups at position 2 create steric hindrance, modulating interactions with biological targets or chemical reagents . The benzyl group at position 3 introduces aromaticity, potentially facilitating π-π stacking interactions in biological systems .

Stereochemical considerations are critical due to the cyclopropane ring’s rigidity. The cis-trans isomerism of substituents relative to the carboxylic acid group affects molecular geometry and reactivity. For instance, the cis configuration (with substituents on the same face of the ring) may favor specific reaction pathways or binding modes in enzymatic environments .

Synthetic Methodologies

Base-Mediated Cyclopropanation

A representative synthesis involves the reaction of methyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate with sodium tert-butoxide in tert-butanol and dimethylacetamide at subzero temperatures. This method, adapted from patented protocols, achieves cyclopropanation via dehydrohalogenation, yielding the intermediate methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate . Subsequent elimination reactions with bases like DBU (1,8-diazabicycloundec-7-ene) produce unsaturated derivatives, which can be functionalized to introduce the benzyl group .

Alternative Routes via Wittig Olefination

Another approach utilizes Wittig reactions between cyclopropane carbaldehyde derivatives and benzylphosphonium ylides. This method avoids harsh conditions and improves stereoselectivity, though yields may vary depending on solvent polarity and temperature .

Physicochemical Properties

The compound’s acidity (pKa ~4.8) aligns with typical cyclopropane carboxylic acids, as the ring strain slightly enhances the acidity compared to linear analogs . Its lipophilicity, influenced by the benzyl and methyl groups, suggests moderate membrane permeability, relevant for agrochemical applications .

Comparative Analysis with Structural Analogs

The benzyl group in the target compound confers distinct advantages, including enhanced aromatic interactions and tunable solubility through substituent modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume